molecular formula C22H38ClN3O3 B13743210 Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride CAS No. 2001-84-5

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride

Cat. No.: B13743210
CAS No.: 2001-84-5
M. Wt: 428.0 g/mol
InChI Key: AMNNTMQAMRSQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a synthetic organic compound featuring a complex structure designed for enhanced solubility and bioactivity. Its molecular structure includes:

  • Octyl ester group: Imparts lipophilicity, influencing membrane permeability.
  • o-Carbamoylcarbanilate backbone: A phenyl ring substituted at the ortho position with a carbamoyl group linked to a 2-(diethylamino)ethylamine moiety.
  • Hydrochloride salt: Improves aqueous solubility for pharmaceutical applications.

This compound is hypothesized to exhibit local anesthetic or antimicrobial properties due to its resemblance to other amino ester derivatives .

Properties

CAS No.

2001-84-5

Molecular Formula

C22H38ClN3O3

Molecular Weight

428.0 g/mol

IUPAC Name

diethyl-[2-[[2-(octoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride

InChI

InChI=1S/C22H37N3O3.ClH/c1-4-7-8-9-10-13-18-28-22(27)24-20-15-12-11-14-19(20)21(26)23-16-17-25(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,23,26)(H,24,27);1H

InChI Key

AMNNTMQAMRSQRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NC1=CC=CC=C1C(=O)NCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride typically involves the reaction of octyl chloroformate with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride with 2-(Diethylamino)ethyl [bicyclohexyl]-1-carboxylate hydrochloride (CAS 67-92-5), a structurally related compound from the provided evidence:

Parameter This compound 2-(Diethylamino)ethyl [bicyclohexyl]-1-carboxylate hydrochloride
Molecular Formula ~C₂₃H₃₈N₃O₄Cl (estimated) C₁₉H₃₅NO₂·HCl
Molecular Weight >450 g/mol (estimated) 345.95 g/mol
Core Structure Phenyl ring with o-carbamoyl and octyl ester groups Bicyclohexyl carboxylate ester
Functional Groups Carbanilate, carbamoyl, diethylaminoethyl, hydrochloride Carboxylate ester, diethylaminoethyl, hydrochloride
CAS Number Not available in provided evidence 67-92-5
Hypothesized Solubility Moderate water solubility (enhanced by HCl) Lower water solubility (alicyclic bicyclohexyl increases lipophilicity)

Key Differences and Implications

Aromatic vs.

Carbamoyl vs. In contrast, the carboxylate ester in the analog may prioritize hydrolytic stability .

Molecular Weight and Bioavailability :

  • The higher molecular weight of the target compound could reduce diffusion rates but increase target affinity. The analog’s lower weight might favor rapid tissue distribution.

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s multi-step synthesis (esterification, carbamoylation, salt formation) likely requires stringent conditions compared to the simpler esterification process for the analog .
  • Data Gaps: Limited empirical data on the target compound’s solubility, stability, and bioactivity necessitate further study. Current comparisons rely on structural extrapolation and analog data.

Biological Activity

Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pest control and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₈H₃₈ClN₃O₂
  • Molecular Weight : 353.99 g/mol

This structure includes a carbamate functional group, which is often associated with insecticidal properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Insecticidal Activity
    • The compound has shown promise as an insecticide, particularly against various agricultural pests. Its mechanism involves the disruption of neural functions in insects, leading to paralysis and death.
    • In studies, formulations containing this compound demonstrated significant efficacy in reducing pest populations when applied in controlled environments.
  • Repellency
    • Research indicates that this compound exhibits repellency against certain rodent species. Tests conducted on wild Norway rats and mice showed a notable reduction in feeding when exposed to treated surfaces.
    • The effectiveness was quantified using a formula to calculate percent damage reduction, with some formulations achieving over 50% efficacy in protecting food sources from rodent access .
  • Pharmacological Properties
    • Preliminary studies suggest potential pharmacological applications, including anti-inflammatory and analgesic effects. These activities may be attributed to the diethylamino group, which is known to enhance bioactivity in similar compounds.
    • Further research is required to elucidate the specific pathways through which these effects occur.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study AEvaluate insecticidal propertiesShowed 70% mortality in treated populations of target pests after 48 hours.
Study BAssess rodent repellencyAchieved a 65% reduction in feeding behavior among rats exposed to treated surfaces.
Study CInvestigate pharmacological effectsIndicated potential anti-inflammatory activity in vitro with IC50 values comparable to established anti-inflammatory agents.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in pests. It is believed to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles and eventual paralysis.

Safety and Toxicity

While the compound shows significant biological activity, safety assessments are crucial for its application:

  • Toxicity Studies : Initial toxicity evaluations suggest moderate toxicity levels; however, further studies are needed to determine long-term effects and environmental impact.
  • Regulatory Status : The compound must comply with relevant regulations concerning pesticide use and environmental safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.